REACTION_CXSMILES
|
[CH2:1]([C:4]1[C:17]([F:18])=[C:16]([F:19])[C:7]([CH2:8][O:9]C2CCCCO2)=[C:6]([F:20])[C:5]=1[F:21])[C:2]#[CH:3].Cl>CO>[CH2:1]([C:4]1[C:5]([F:21])=[C:6]([F:20])[C:7]([CH2:8][OH:9])=[C:16]([F:19])[C:17]=1[F:18])[C:2]#[CH:3]
|
Name
|
2-[4-(prop-2-yn-1-yl)-2,3,5,6-tetrafluorobenzyloxy]tetrahydropyran
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Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
C(C#C)C1=C(C(=C(COC2OCCCC2)C(=C1F)F)F)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred together at the ambient temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
after which the more volatile portion was removed by evaporation under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with diethyl ether
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Type
|
CUSTOM
|
Details
|
by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
yielded an oil which
|
Type
|
CUSTOM
|
Details
|
crystallised
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C#C)C1=C(C(=C(CO)C(=C1F)F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |